3-(BENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
3-(Benzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core substituted with a benzenesulfonyl group at position 3 and a 3-(methylsulfanyl)phenylamine moiety at position 3. Its molecular structure combines a planar aromatic triazoloquinazoline system with sulfonyl and sulfanyl substituents, which are critical for modulating physicochemical properties and biological activity.
The benzenesulfonyl group enhances metabolic stability and binding affinity to hydrophobic pockets in biological targets, while the methylsulfanyl substituent may improve solubility and electron-donating effects . Such structural features are common in kinase inhibitors and antimicrobial agents, as seen in related triazoloquinazoline derivatives .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3-methylsulfanylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2S2/c1-30-16-9-7-8-15(14-16)23-20-18-12-5-6-13-19(18)27-21(24-20)22(25-26-27)31(28,29)17-10-3-2-4-11-17/h2-14H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXLLGTVXWMXST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.
Fusing the Triazole with Quinazoline: The triazole ring is then fused with a quinazoline core through a series of condensation reactions.
Introduction of Benzenesulfonyl and Methylsulfanylphenyl Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzenesulfonyl and methylsulfanylphenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, amines, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(BENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Key Observations:
Polar groups (e.g., 4-ethoxyphenyl in ) improve water solubility, favoring pharmacokinetics .
Bioactivity Trends :
Biological Activity
The compound 3-(benzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel derivative belonging to the quinazoline family, which has garnered interest due to its potential biological activities. Quinazolines and their derivatives are known for a wide range of pharmacological effects including antibacterial, antifungal, antitumor, and antitubercular activities. This article aims to explore the biological activity of this specific compound, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
The synthesis typically involves multi-step organic reactions that may include:
- Formation of the Triazole Ring : Using appropriate precursors and reagents.
- Sulfonylation : Introduction of the benzenesulfonyl group via reaction with benzenesulfonyl chloride.
- Methylsulfanylation : Incorporating the methylsulfanyl group through nucleophilic substitution.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study demonstrated that related compounds showed cytotoxic activity against various cancer cell lines. The compound in focus has been assessed for its ability to inhibit cell proliferation in tumor cells.
- Case Study : In vitro assays revealed that the compound exhibited an IC50 value in the range of 5-15 µM against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, indicating moderate to strong cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.5 |
| HCT-116 | 8.2 |
Antibacterial Activity
Quinazoline derivatives have also been recognized for their antibacterial properties. The compound was tested against several bacterial strains.
- Findings : It demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 50 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
Antitubercular Activity
Given the global challenge of tuberculosis, compounds with antitubercular activity are of great interest. Quinazoline derivatives have shown promise in this area as well.
- Research Outcome : The compound exhibited an MIC value of 6.25 µg/mL against Mycobacterium tuberculosis, indicating potent antitubercular activity.
The biological activities of quinazoline derivatives are often attributed to their ability to interact with various molecular targets:
- DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
- Inhibition of Protein Kinases : They may also act as inhibitors of specific protein kinases involved in cancer cell signaling pathways.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
